molecular formula C10H22O2Si2 B1620775 1,1-Bis(trimethylsilyloxy)-1,3-butadiene CAS No. 87121-06-0

1,1-Bis(trimethylsilyloxy)-1,3-butadiene

Cat. No. B1620775
CAS RN: 87121-06-0
M. Wt: 230.45 g/mol
InChI Key: KRDZQGWHCOOABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1-Bis(trimethylsilyloxy)-1,3-butadiene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

There is a study that discusses the synthesis of azoxabicyclo[3.3.1]nonanones based on diastereoselective reactions of 1,1-bis(trimethylsilyloxy)ketene acetals with isoquinolines and quinolines . Another study discusses the synthesis and functionalization of a 1,2-Bis(trimethylsilyl)-1,2 .

Scientific Research Applications

Synthesis of Functionalized Compounds

1,1-Bis(trimethylsilyloxy)-1,3-butadiene has been utilized in the synthesis of various functionalized compounds. For instance, its reaction with alpha,beta-unsaturated and functionalized acid chlorides affords a variety of 3,5-diketoesters, which are otherwise challenging to obtain using other methods (Rahn et al., 2008). Additionally, its reaction with sulfonyl chlorides allows for the direct synthesis of 2,4-diketosulfones.

Creation of Complex Molecular Structures

The compound is instrumental in creating complex molecular structures. For instance, its reaction with 2-alkoxy- and 2-nitrobenzoyl chlorides leads to the formation of 3,5-diketoesters, which can be transformed into functionalized chromones and 4-hydroxyquinolines (Rahn et al., 2009). These reactions showcase the versatility of 1,1-bis(trimethylsilyloxy)-1,3-butadiene in synthesizing diverse molecular frameworks.

Regioselective Synthesis

The compound has been used in regioselective syntheses, such as the creation of 3-(methylthio)phenols via formal [3+3]-cyclocondensations with 3-oxo-bis(methylthio)ketenacetals (Lubbe et al., 2013). This highlights its utility in producing regioisomerically distinct products.

Cyclization Reactions

1,1-Bis(trimethylsilyloxy)-1,3-butadiene is effective in cyclization reactions. For example, its use with halo-substituted enones results in the production of various halomethylphenols (Lubbe et al., 2008). These reactions emphasize the compound's role in facilitating cyclization processes to yield structurally complex phenols.

Domino Reactions

The compound is also used in domino reactions. It reacts with tetraalkoxymethanes to form 3-hydroxy-5-alkoxyhomophthalates, demonstrating a convenient approach to such products (Lubbe & Langer, 2010). This exemplifies its role in domino processes that efficiently produce complex molecules.

Synthesis of Organofluorine Compounds

The compound aids in the synthesis of organofluorine compounds. Its reaction with various electrophiles allows for the synthesis of open-chain and cyclic organofluorine compounds (Adeel et al., 2008). This highlights its importance in creating compounds with significant applications in pharmaceuticals and materials science.

Safety And Hazards

The safety data sheet for “1,1-Bis(trimethylsilyloxy)-1,3-butadiene” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a Category 3 flammable liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

A study discusses the use of a similar compound, 1,2-Bis((trimethylsilyl)oxy)benzene, as a new electrolyte additive for silicon-based lithium-ion batteries . This could suggest potential future directions for the use of “1,1-Bis(trimethylsilyloxy)-1,3-butadiene” in similar applications.

properties

IUPAC Name

trimethyl(1-trimethylsilyloxybuta-1,3-dienoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si2/c1-8-9-10(11-13(2,3)4)12-14(5,6)7/h8-9H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDZQGWHCOOABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=CC=C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369947
Record name 2,2,6,6-Tetramethyl-4-(prop-2-en-1-ylidene)-3,5-dioxa-2,6-disilaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(trimethylsilyloxy)-1,3-butadiene

CAS RN

87121-06-0
Record name 2,2,6,6-Tetramethyl-4-(prop-2-en-1-ylidene)-3,5-dioxa-2,6-disilaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1-Bis(trimethylsilyloxy)-1,3-butadiene
Reactant of Route 2
Reactant of Route 2
1,1-Bis(trimethylsilyloxy)-1,3-butadiene
Reactant of Route 3
Reactant of Route 3
1,1-Bis(trimethylsilyloxy)-1,3-butadiene
Reactant of Route 4
Reactant of Route 4
1,1-Bis(trimethylsilyloxy)-1,3-butadiene
Reactant of Route 5
1,1-Bis(trimethylsilyloxy)-1,3-butadiene
Reactant of Route 6
Reactant of Route 6
1,1-Bis(trimethylsilyloxy)-1,3-butadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.